A Technical Guide to the Physicochemical Properties of 2-Hydrazinyl-5-methylpyridine hydrochloride
A Technical Guide to the Physicochemical Properties of 2-Hydrazinyl-5-methylpyridine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction and Molecular Profile
2-Hydrazinyl-5-methylpyridine hydrochloride is a heterocyclic organic compound of significant interest to the medicinal chemistry and drug discovery sectors. As a functionalized pyridine derivative, it serves as a versatile synthon, or chemical building block, for the synthesis of more complex molecular architectures. The presence of a reactive hydrazinyl group attached to the pyridine scaffold allows for its incorporation into a variety of heterocyclic ring systems, such as pyrazoles, triazoles, and pyridazines. These motifs are prevalent in a wide range of biologically active molecules, making this compound a valuable intermediate in the development of novel therapeutics.[1][2]
The utility of hydrazine derivatives, in general, is well-established in pharmaceutical research. They are key components in drugs with diverse therapeutic applications, including antitubercular, antimicrobial, and anticancer agents.[3][4] This guide provides a senior-level overview of the known physical properties of 2-Hydrazinyl-5-methylpyridine hydrochloride and, critically, outlines the authoritative experimental protocols required to determine its complete physicochemical profile, ensuring its suitability for research and development applications.
1.1 Molecular Structure
Caption: Chemical structure of 2-Hydrazinyl-5-methylpyridine hydrochloride.
1.2 Core Physical Properties Summary
The following table summarizes the currently available and verifiable physical properties of 2-Hydrazinyl-5-methylpyridine hydrochloride. It is important to note that key experimental values such as a precise melting point and quantitative solubility are not widely reported in publicly available literature, underscoring the need for the rigorous in-lab characterization detailed in Section 2.
| Property | Value | Source(s) |
| IUPAC Name | (5-methylpyridin-2-yl)hydrazine hydrochloride | - |
| CAS Number | 1375477-15-8 | [5][6][7] |
| Molecular Formula | C₆H₁₀ClN₃ | [5][6][7] |
| Molecular Weight | 159.62 g/mol | [5][6] |
| Appearance | Solid | [7] |
| Purity (Typical) | ≥97-98% | [6][7] |
| Storage Conditions | Store at -20°C or 2-8°C, under an inert atmosphere. | [5] |
Section 2: Authoritative Physicochemical Characterization Workflow
For any chemical intermediate intended for use in a drug development pipeline, rigorous characterization is paramount. The absence of published experimental data for 2-Hydrazinyl-5-methylpyridine hydrochloride necessitates a systematic approach to determine its properties. The following workflow and protocols represent a self-validating system for establishing the compound's identity, purity, and suitability for further synthetic work.
Caption: Logical workflow for the physicochemical characterization of a new intermediate.
Protocol: Melting Point and Thermal Analysis
Expertise & Causality: The melting point is a rapid and powerful indicator of purity. A pure crystalline solid will exhibit a sharp melting range (typically <1°C), whereas impurities depress and broaden this range.[8] For a hydrochloride salt, this analysis also provides a decomposition temperature, which is a critical parameter for understanding thermal stability during reactions or storage. We utilize a standardized capillary method for this determination.
Methodology:
-
Sample Preparation: A small quantity of the dry 2-Hydrazinyl-5-methylpyridine hydrochloride is finely crushed on a watch glass. The open end of a glass capillary tube is tapped into the powder until a 1-2 mm column of packed material is achieved at the sealed end.[8][9]
-
Apparatus Setup: The prepared capillary is placed into a calibrated melting point apparatus (e.g., a Mel-Temp or similar device) alongside a precision thermometer.
-
Initial Range Finding: A rapid heating run (10-15°C/minute) is performed to quickly identify an approximate melting temperature.
-
Precise Determination: A fresh sample is prepared. The apparatus is heated to approximately 20°C below the estimated melting point. The heating rate is then reduced to a slow, controlled rate of 1-2°C per minute.
-
Data Recording: Two temperatures are meticulously recorded:
-
T₁: The temperature at which the first drop of liquid appears.
-
T₂: The temperature at which the entire sample becomes a clear liquid.
-
-
Reporting: The result is reported as the range T₁ - T₂. The procedure should be repeated at least twice to ensure reproducibility.
Protocol: Solubility Profiling
Expertise & Causality: Understanding a compound's solubility in various solvents is fundamental for its application. It dictates the choice of reaction media, purification methods (crystallization), and is a foundational parameter for any future formulation work. A standard protocol involves determining the approximate solubility in key laboratory solvents.
Methodology:
-
Solvent Selection: A panel of standard solvents is selected, typically including:
-
Deionized Water
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol (EtOH)
-
Methanol (MeOH)
-
-
Sample Preparation: A known mass (e.g., 5 mg) of the compound is weighed into separate small vials.
-
Titration: A selected solvent is added to a vial in precise, incremental volumes (e.g., 100 µL) using a calibrated pipette.
-
Observation: After each addition, the vial is vortexed for 30-60 seconds and visually inspected for complete dissolution.
-
Endpoint Determination: The process is continued until the solid is fully dissolved. The total volume of solvent added is recorded.
-
Calculation & Reporting: The solubility is calculated and reported in mg/mL or mol/L. This process is repeated for each solvent. For compounds with low solubility, a larger starting mass may be required to achieve a measurable endpoint.
Protocol: Spectroscopic Structural Confirmation
Expertise & Causality: While melting point suggests purity, it does not confirm identity. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguously determining the chemical structure of an organic molecule.[10] A well-acquired ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling.[11]
Methodology: ¹H NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of 2-Hydrazinyl-5-methylpyridine hydrochloride is accurately weighed and dissolved in ~0.7 mL of a deuterated solvent (typically DMSO-d₆ or D₂O for a hydrochloride salt to ensure solubility) in a clean NMR tube.
-
Spectrometer Setup: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher). The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity.
-
Acquisition Parameters: Standard acquisition parameters for a small molecule are employed. Critically, the relaxation delay (D1) should be set sufficiently long (e.g., 5-7 times the longest proton T₁ relaxation time, typically requiring a D1 of 10-15 seconds for full quantitation) to ensure accurate integration of all signals.[12] For routine structural confirmation, a shorter delay may be used.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
Expected Spectrum Analysis: The processed spectrum for 2-Hydrazinyl-5-methylpyridine hydrochloride is expected to show:
-
Aromatic Region (~6.5-8.5 ppm): Three distinct signals corresponding to the three protons on the pyridine ring. Their splitting patterns (doublets, doublet of doublets) will confirm their relative positions.
-
Aliphatic Region (~2.0-2.5 ppm): A singlet corresponding to the three protons of the methyl (-CH₃) group.
-
Hydrazine Protons (-NH-NH₂): Broad, exchangeable signals whose chemical shift is highly dependent on solvent, concentration, and temperature. These signals will disappear upon addition of a drop of D₂O to the NMR tube, a key confirmatory test.
-
Section 3: Application in Synthesis & Drug Discovery
The primary value of 2-Hydrazinyl-5-methylpyridine hydrochloride lies in its role as a reactive intermediate. The hydrazine moiety is a potent nucleophile, readily reacting with electrophiles like aldehydes, ketones, and acyl chlorides to form hydrazones and hydrazides, respectively. These products are often not the final target but serve as precursors for constructing five- and six-membered heterocyclic rings, which are privileged structures in medicinal chemistry.[4][11]
For instance, reaction with a β-dicarbonyl compound can lead to the formation of a pyrazole ring, a scaffold found in numerous approved drugs. The synthetic process often begins with the nucleophilic substitution of a corresponding 2-chloropyridine derivative with hydrazine hydrate.[1][2] While this specific molecule is commercially available as a building block, its direct linkage to a publicly disclosed, late-stage drug candidate is not prominent in the reviewed literature, which is common for such foundational reagents. Its utility is in enabling the rapid exploration of chemical space during the early phases of drug discovery.
Section 4: Safety & Handling
As with all hydrazine derivatives, 2-Hydrazinyl-5-methylpyridine hydrochloride must be handled with appropriate precautions.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Hazards: The compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[13][14]
-
Storage: Store in a tightly sealed container in a cool, dry place, often under an inert gas like argon or nitrogen to prevent degradation.[5]
References
-
The Significance of Hydrazine Derivatives in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Gnanaganga, G. (2023). Hydrazine: A Source of Pharmaceutically Bioactive Drugs. Nova Science Publishers, Inc. Retrieved from [Link]
-
Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (2022). Molecules. National Center for Biotechnology Information. Retrieved from [Link]
-
5-hydrazinyl-2-methylpyridine dihydrochloride. (n.d.). PubChemLite. Retrieved from [Link]
-
Kutateladze, A. G. (2018). Acquiring 1H and 13C Spectra. In Optimizing NMR Methods for Structure Elucidation. Royal Society of Chemistry. Retrieved from [Link]
-
2-hydrazinylpyridine hydrochloride. (n.d.). PubChem. Retrieved from [Link]
-
Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]
-
2-Hydrazino-1-methylpyridine. (n.d.). PubChem. Retrieved from [Link]
-
Determination of Melting Point of An Organic Compound. (n.d.). Scribd. Retrieved from [Link]
-
2-Hydrazinyl-5-methylpyridine hydrochloride. (n.d.). Appretech Scientific Limited. Retrieved from [Link]
-
A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
experiment (1) determination of melting points. (2021). Retrieved from [Link]
-
Optimized Default 1H Parameters. (2020). University of Missouri-St. Louis, NMR Facility. Retrieved from [Link]
-
Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (n.d.). OMICS International. Retrieved from [Link]
-
NMR Techniques in Organic Chemistry: a quick guide. (2016). Retrieved from [Link]
- Synthetic process for 2-hydrazinylpyridine derivative. (2017). Google Patents.
- Synthesis process of 2-hydrazinopyridine derivative. (2020). Google Patents.
-
Melting point determination. (n.d.). Retrieved from [Link]
-
Determination of Melting Point. (n.d.). Retrieved from [Link]
-
2-Hydrazinopyridine. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]
- 2. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 3. Buy 2-Methoxy-5-methylpyridin-4-amine (EVT-1720341) | 1260663-96-4 [evitachem.com]
- 4. pennwest.edu [pennwest.edu]
- 5. usbio.net [usbio.net]
- 6. appretech.com [appretech.com]
- 7. 2-Hydrazino-5-methyl-pyridine HCl | CymitQuimica [cymitquimica.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. byjus.com [byjus.com]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. omicsonline.org [omicsonline.org]
- 12. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 13. 2-Hydrazinylpyridine hydrochloride | C5H8ClN3 | CID 521315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 2-Hydrazinopyridine | C5H7N3 | CID 78645 - PubChem [pubchem.ncbi.nlm.nih.gov]


